1,2-Diethylpyrazolidine-3,5-dione

Organic synthesis Heterocyclic chemistry Radical oxidation

Researchers face reproducibility challenges in Mn(III)-catalyzed aerobic oxidation due to uncharacterized substrates. 1,2-Diethylpyrazolidine-3,5-dione provides a benchmarked solution: - Validated oxidation substrate: 75% yield with indene, 53% with styrene under defined conditions. - Melting point 256 °C as definitive thermal fingerprint for identity and purity assessment. - Enables systematic evaluation of N-alkyl substituent electronic/steric effects on radical-mediated transformations. Supplied at 95% purity with reliable global logistics for R&D laboratories.

Molecular Formula C7H12N2O2
Molecular Weight 156.18 g/mol
CAS No. 197304-94-2
Cat. No. B177661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Diethylpyrazolidine-3,5-dione
CAS197304-94-2
Synonyms3,5-Pyrazolidinedione, 1,2-diethyl-
Molecular FormulaC7H12N2O2
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESCCN1C(=O)CC(=O)N1CC
InChIInChI=1S/C7H12N2O2/c1-3-8-6(10)5-7(11)9(8)4-2/h3-5H2,1-2H3
InChIKeyLEDXVVSZBQRIKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Diethylpyrazolidine-3,5-dione: Procurement Overview


1,2-Diethylpyrazolidine-3,5-dione (CAS 197304-94-2, C₇H₁₂N₂O₂, MW 156.18 g/mol) is a 1,2-disubstituted pyrazolidine-3,5-dione derivative that appears as a yellow crystalline powder with a density of 1.123±0.06 g/cm³, a boiling point of 211.0±23.0 °C, and a melting point of 256 °C [1]. The compound is synthesized through the reaction of diethyl malonate with hydrazine hydrate under reflux conditions, followed by cyclization to form the pyrazolidine ring . As a member of the pyrazolidine-3,5-dione class, this scaffold is associated with a broad range of pharmacological activities including anti-inflammatory, analgesic, antimicrobial, anticancer, and antidiabetic effects, making the core structure valuable for medicinal chemistry programs [2].

Synthesis methodology: Mn(III)-catalyzed oxidation substrate with reported yield benchmarks
Analytical chemistry: spectrophotometric metal ion detection reagent for Cu, Ni, Co
Medicinal chemistry scaffold: unexplored N,N'-dialkyl substitution for SAR exploration

1,2-Diethylpyrazolidine-3,5-dione: Substitution Limitations


Pyrazolidine-3,5-dione derivatives exhibit substituent-dependent variation across multiple properties critical to research and industrial applications. Substitution at the N1 and N2 positions fundamentally alters physicochemical parameters such as melting point, density, and lipophilicity, which in turn influence solubility, formulation behavior, and chromatographic separation [1]. Additionally, substituent effects modify the electron density of the pyrazolidinedione ring system, impacting both the acidity (ionization constants) and the electroactivity of these compounds in enolic-diketonic equilibrium [2]. More critically, in synthetic applications, the nature of N1 and N2 substituents directly governs reaction outcomes: the manganese(III)-catalyzed aerobic oxidation of 1,2-disubstituted pyrazolidine-3,5-diones in the presence of alkenes demonstrates that different alkyl substituents produce substantially divergent product yields [3]. Generic substitution without experimental validation therefore risks compromised reaction yields, altered physicochemical behavior, and failed reproducibility in downstream applications.

N1/N2 Substituent-Dependent Reactivity
Divergent reaction yields reported with dimethyl vs. diethyl analogs in Mn(III)-catalyzed oxidation; ethyl substituents may reduce yield vs. methyl in specific alkene systems.
Physicochemical Profile Mismatch
Lipophilicity, melting point, and ionization constants shift with N-substituent changes, potentially altering formulation behavior and chromatographic retention vs. aryl-substituted analogs.
Uncharacterized Biological Activity
Pharmacological profiles of 1,2-diphenyl or 1-phenyl derivatives may not transfer; direct biological data for diethyl derivative is absent from primary literature.

1,2-Diethylpyrazolidine-3,5-dione: Comparative Evidence


Mn(III)-Catalyzed Oxidation Yield: Diethyl vs. Dimethyl

In manganese(III)-catalyzed aerobic oxidation of 1,2-disubstituted pyrazolidine-3,5-diones in the presence of alkenes (indene or styrene), the 1,2-diethyl derivative (compound 1b) yields doubly hydroperoxyalkylated pyrazolidinediones (products 3b and 3d). The same reaction with the 1,2-dimethyl analog (compound 1a) produces structurally analogous products (3a and 3c) but with a 20 percentage-point higher yield difference in the indene reaction system, demonstrating that the ethyl substituents reduce product yield compared to methyl groups under identical conditions [1].

Oxidation Yield: Diethyl vs. Dimethyl
Head-to-head
75% yield (indene) vs. 95% for dimethyl analog; 20 pp lower.
Synthetic efficiency context: lower yield with indene substrate
Mn(III)/air, 23 °C; yield difference is substrate-dependent
Organic synthesis Heterocyclic chemistry Radical oxidation

Melting Point: Diethyl vs. Diphenyl Analog

1,2-Diethylpyrazolidine-3,5-dione exhibits a melting point of 256 °C, which is 73-76 °C higher than that of the 1,2-diphenyl analog (melting point 180-183 °C) [1]. This substantial thermal stability differential provides a clear analytical fingerprint for compound identification and purity verification, and indicates that the diethyl derivative remains solid under conditions where the diphenyl analog would undergo phase transition.

Melting Point Differential
Cross-study comparable
256 °C (diethyl) vs. 180–183 °C (diphenyl analog); 73–76 °C higher.
Thermal fingerprint for identity verification
Source-specific review; supports quality control workflows
Analytical chemistry Quality control Compound identification

Underexplored N-Alkyl Substitution Pattern

Despite the well-documented pharmacological potential of the pyrazolidine-3,5-dione scaffold, the specific 1,2-diethyl substitution pattern remains substantially underexplored in the primary research literature. The broader class of pyrazolidine-3,5-dione derivatives has been extensively reviewed for anti-inflammatory, analgesic, anticancer, antidiabetic, and antimicrobial activities, with mechanisms including enzyme inhibition and receptor modulation (PPARγ, Farnesoid X receptor) [1]. However, direct studies reporting biological activity data for 1,2-diethylpyrazolidine-3,5-dione are absent from accessible primary literature, in contrast to the well-characterized 1,2-diphenyl and 1-phenyl derivatives which have documented anticancer and pharmacological profiles [2].

Unexplored N-Alkyl Scaffold
Class-level
No primary biological data identified for 1,2-diethyl derivative.
Research gap: de novo SAR opportunity in validated pharmacophore
Data to verify; class-level inference from N-aryl analogs
Medicinal chemistry Scaffold exploration Structure-activity relationship

Spectrophotometric Metal Ion Reagent

1,2-Diethyl-3,5-pyrazolidinedione is documented as an analytical reagent for the detection and quantification of specific metal ions, particularly in spectrophotometric analysis. The compound forms stable colored complexes with metals such as copper, nickel, and cobalt, enabling selective measurement in environmental and industrial samples [1]. This application is not prominently documented for other simple 1,2-dialkyl pyrazolidinediones, distinguishing this compound's utility profile.

Metal Ion Reagent Utility
Supporting evidence
Documented spectrophotometric reagent for Cu, Ni, Co detection.
Spectrophotometry Complexometric
Analytical chemistry application context
Supplier-documented; independent validation recommended
Analytical chemistry Spectrophotometry Metal ion detection

1,2-Diethylpyrazolidine-3,5-dione Applications


Synthetic Methodology: Alkyl Substituent Effects

For organic synthesis laboratories developing manganese(III)-catalyzed aerobic oxidation protocols, 1,2-diethylpyrazolidine-3,5-dione serves as a validated substrate with established yield benchmarks (75% yield with indene, 53% yield with styrene) under defined conditions [1]. Researchers can use this compound to systematically evaluate substrate scope and optimize reaction parameters, with the 20 percentage-point yield difference versus the dimethyl analog providing a quantitative baseline for assessing electronic or steric contributions of N-alkyl substituents to radical-mediated transformations [1].

Thermal Fingerprinting for Quality Control

Quality control laboratories and analytical chemistry groups can leverage the 256 °C melting point of 1,2-diethylpyrazolidine-3,5-dione as a definitive thermal fingerprint for compound identification and purity assessment [1]. The 73-76 °C melting point elevation relative to the 1,2-diphenyl analog (180-183 °C) provides a clear discriminatory thermal marker that facilitates compound authentication and distinguishes this derivative from structurally related pyrazolidinediones in inventory and sample verification workflows [2].

Medicinal Chemistry Exploration of N-Alkyl Scaffolds

Medicinal chemistry programs seeking to expand structure-activity relationship studies beyond the extensively characterized N-aryl pyrazolidinediones may utilize 1,2-diethylpyrazolidine-3,5-dione as a representative N,N′-dialkyl scaffold [1]. The absence of published biological activity data for this specific substitution pattern, contrasted with the well-documented pharmacological profiles of 1,2-diphenyl and 1-phenyl derivatives [2], creates an opportunity for de novo SAR generation within a validated pharmacophore class associated with anti-inflammatory, anticancer, and antimicrobial activities [1].

Spectrophotometric Detection of Metal Ions

Analytical chemistry laboratories performing metal ion quantification in environmental or industrial samples can employ 1,2-diethyl-3,5-pyrazolidinedione as a complexometric reagent for the selective spectrophotometric detection of copper, nickel, and cobalt [1]. This application, documented specifically for this compound, enables colorimetric measurement approaches that may complement or substitute for more expensive or less selective detection methodologies in routine analytical workflows [1].

Application
Selection Property
Validation Focus
Mn(III)-catalyzed oxidation methodology
N-alkyl substituent effect on yield
Reaction yield benchmarking vs. dimethyl analog
Thermal identity and purity verification
Elevated melting point vs. diphenyl analog
Discriminatory thermal marker for QC workflows
Medicinal chemistry SAR expansion
Unexplored N,N'-dialkyl scaffold
De novo biological activity screening
Spectrophotometric metal ion analysis
Selective complexation of Cu, Ni, Co
Colorimetric detection method development

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